Architecting Next-Generation Therapeutics: The Chemical Structure, Properties, and Applications of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine
Architecting Next-Generation Therapeutics: The Chemical Structure, Properties, and Applications of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine
Executive Summary
In the landscape of modern medicinal chemistry, the strategic deployment of halogenated heterocyclic scaffolds is paramount for developing high-affinity ligands. 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1956369-94-0) has emerged as a highly versatile, privileged bicyclic pharmacophore[1]. As a bioisostere of natural purines (such as adenine), the pyrazolo[4,3-c]pyridine core is uniquely positioned to target ATP-binding sites in kinases and disrupt critical protein-protein interactions (PPIs)[2].
This technical whitepaper deconstructs the structural rationale, physicochemical properties, synthetic methodologies, and pharmacological applications of this specific di-chlorinated scaffold, providing a comprehensive guide for its utilization in Fragment-Based Drug Discovery (FBDD)[1].
Physicochemical Profiling and Structural Rationale
The molecular architecture of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine ( C6H3Cl2N3 , MW: 188.01 g/mol ) is engineered for orthogonal reactivity and optimal target engagement[1].
The Purine Bioisostere Advantage
The pyrazolo[4,3-c]pyridine core acts as a rigid, planar hydrogen bond donor/acceptor system. By mimicking the adenine ring of ATP, it effectively anchors into the highly conserved hinge region of various kinases (e.g., ERK, c-Met, and CDKs)[2]. The nitrogen atoms within the pyrazole and pyridine rings participate in vital hydrogen-bonding networks with the peptide backbone of the target protein.
Causality of Di-Chloro Substitution
The introduction of two chlorine atoms at the C3 and C7 positions is not arbitrary; it is a calculated design choice that drives both synthetic utility and pharmacokinetic optimization:
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C7 Position (Pyridine Ring): The nitrogen atom in the pyridine ring withdraws electron density, rendering the C7 position highly electron-deficient. Consequently, the C7-Cl bond is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ) and transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[1].
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C3 Position (Pyrazole Ring): The electron-rich nature of the pyrazole ring makes the C3-Cl bond less susceptible to spontaneous SNAr , providing a distinct electronic environment. This allows for orthogonal, regioselective sequential functionalization —chemists can functionalize C7 first, followed by C3 via harsher palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Sonogashira) without cross-reactivity[3].
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Lipophilicity & Sterics: Halogenation increases the lipophilicity ( LogP ) of the fragment, enhancing membrane permeability while providing a vector to occupy hydrophobic sub-pockets within target active sites[1].
Fig 1. Pyrazolo[4,3-c]pyridine derivatives acting as ATP-competitive kinase inhibitors.
Retrosynthetic Analysis & Core Synthesis Protocol
A robust retrosynthetic strategy for the 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine core involves the annulation of the pyrazole ring onto a pre-existing, suitably functionalized pyridine core[1]. The critical disconnection is the C-N bond of the pyrazole ring, leading back to a di-chlorinated pyridine precursor with vicinal amino and carbonyl (or cyano) functionalities[1].
Standardized Workflow for Core Derivatization
To ensure high fidelity and reproducibility, the following protocol outlines the self-validating methodology for the SNAr functionalization of the highly reactive C7 position.
Objective: Regioselective substitution of the C7-chloride with a primary amine to generate a hit-to-lead intermediate.
Step-by-Step Methodology:
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Preparation & Inert Atmosphere: Flame-dry a 50 mL Schlenk flask. Purge with Argon for 15 minutes. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly activated C7-chloride into a pyridone byproduct.
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Reagent Loading: Add 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 1.0 mmol) and anhydrous K2CO3 (2.5 eq, 2.5 mmol) to the flask. Suspend in 10 mL of anhydrous N,N-Dimethylformamide (DMF)[4].
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Amine Addition: Dropwise add the desired aliphatic or aromatic primary amine (1.1 eq, 1.1 mmol) at 0∘C . Causality: The slight stoichiometric excess of the amine drives the reaction to completion, while the low initial temperature controls the exothermicity and prevents unwanted C3 substitution.
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Thermal Activation: Gradually warm the mixture to 80∘C and stir for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).
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Quenching & Extraction: Cool to room temperature and quench with ice-cold saturated aqueous NH4Cl . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively remove residual DMF[4].
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Self-Validation (Critical Step):
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Dry over anhydrous Na2SO4 , filter, and concentrate.
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HRMS Verification: Subject the crude to High-Resolution Mass Spectrometry (HRMS). Validation logic: You must observe the exact mass shift corresponding to the loss of one Cl isotope pattern and the addition of the amine. The retention of the C3-chloride will be confirmed by the presence of a distinct M and M+2 isotopic ratio (approx. 3:1) characteristic of a mono-chlorinated species[1].
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NMR Confirmation: 1H NMR should show the disappearance of the highly deshielded C7-adjacent proton (if applicable in precursors) and the appearance of amine-associated aliphatic/aromatic signals.
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Fig 2. Retrosynthetic workflow and orthogonal functionalization of the pyrazolo[4,3-c]pyridine core.
Pharmacological Applications & Mechanism of Action
The functionalized derivatives of the 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated profound efficacy across multiple therapeutic domains.
Oncology: Kinase Inhibition
Pyrazolopyridines are heavily utilized in the design of targeted anti-cancer therapies. Derivatives of the 1H-pyrazolo[4,3-c]pyridine subclass have been optimized as potent inhibitors of ERK1/2, a critical node in the MAPK signaling pathway[2]. By occupying the ATP-binding pocket, these compounds halt the phosphorylation cascade responsible for tumor cell proliferation. Scaffold hopping and derivatization at the C3 and C7 positions allow for the fine-tuning of ligand efficiency and the reduction of molecular weight while maintaining high selectivity[2].
Infectious Diseases: PPI and Phosphatase Inhibition
Beyond kinases, this scaffold is a proven disruptor of Protein-Protein Interactions (PPIs). In the treatment of Trypanosomiasis (Chagas disease and sleeping sickness), pyrazolo[4,3-c]pyridine derivatives act as the first-in-class inhibitors of the PEX14–PEX5 interaction [5]. By binding to the TbPEX14 N-terminal domain (NTD), the scaffold mimics the native binding mode of the PEX5 WXXX(F/Y) motif. Specifically, the pyrazolo[4,3-c]pyridine core forms highly favorable π−π stacking interactions with Phe17 and Phe34 residues in the target pocket, disrupting glycosomal import and inducing parasite death at nanomolar concentrations[5].
Furthermore, recent studies have identified pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), exhibiting strong binding affinities ( Kd down to 0.012 µM) and addressing the limitations of earlier, less cell-permeable inhibitors[6].
Quantitative Data Presentation
The table below summarizes the binding affinities and target profiles of various advanced derivatives synthesized from the pyrazolo[4,3-c]pyridine core.
| Compound Class / Derivative | Primary Target | Binding Affinity / Activity | Key Structural Feature Driving Activity |
| 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine | N/A (Building Block) | N/A | Orthogonal C3/C7 di-chloro reactivity |
| Pyrazolo[4,3-c]pyridine sulfonamides | Human Carbonic Anhydrase (hCA I / II) | Low μM inhibition | N-methylpropionamide linker |
| PEX14-PEX5 Inhibitor (Hit 1) | TbPEX14 NTD (Trypanosoma) | Kd = 163 μM | Phenyl ring buried in Trp pocket |
| PEX14-PEX5 Inhibitor (Hybrid 29) | TbPEX14-PEX5 PPI | Nanomolar ( IC50 ) | Merged Naphthalene + Methoxy moieties |
| Pyrazolo[4,3-c]pyridine-diazepane | PtpB-Mtb (Tuberculosis) | IC50 = 14.4 μM | 1,4-diazepane ring integration |
(Data aggregated from structural activity relationship (SAR) studies[5][6][7])
References
- Benchchem. "3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine | Benchchem".
- MDPI. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies".
- Benchchem. "Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols".
- ACS Publications. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity".
- PMC - NIH. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach".
- PMC - NIH. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy".
- ASM Journals. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B".
Sources
- 1. 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine | Benchchem [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
